molecular formula C8H11ClN2O2 B3334976 methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1005650-86-1

methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B3334976
CAS No.: 1005650-86-1
M. Wt: 202.64 g/mol
InChI Key: XHMHZEJLRGMALQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate is an ester derivative featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group on the propanoate backbone. Its IUPAC name reflects the ester functional group (methyl), the branched methyl group at the second carbon, and the 4-chloropyrazole moiety at the third carbon. The compound is referenced under multiple synonyms, including "3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid methyl ester" and identifiers such as STK312143 and AKOS000310373 .

Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their heterocyclic reactivity and ability to act as ligands or pharmacophores.

Properties

IUPAC Name

methyl 3-(4-chloropyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMHZEJLRGMALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), temperature (reflux).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature).

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0°C to room temperature).

Major Products Formed

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group on the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active site of target proteins. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Pyrazole-Based Propanoate Derivatives and Their Properties
Compound Name (CAS No.) Pyrazole Substituent Electronic Effect Potential Applications/Reactivity
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate 4-chloro Moderate electron-withdrawing Agrochemical intermediates, ligand synthesis
Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (1005586-22-0) 3-methyl Electron-donating Enhanced nucleophilic substitution reactions
Methyl 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (1005584-44-0) 4-bromo, 3-CF₃ Strong electron-withdrawing High reactivity in cross-coupling reactions
Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (1005585-96-5) 1,5-dimethyl Steric hindrance Specialty polymer precursors
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 4-chloro substituent in the target compound provides moderate deactivation of the pyrazole ring, making it less reactive toward electrophilic substitution compared to derivatives with stronger EWGs (e.g., trifluoromethyl or nitro groups). However, the chlorine atom enhances stability under acidic or oxidative conditions, which is advantageous in agrochemical formulations .
  • Electron-Donating Groups (EDGs): Compounds like methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate exhibit increased ring activation, favoring electrophilic aromatic substitution or metal coordination .
  • Steric Effects: Bulky substituents (e.g., tert-butyldimethylsilyl in methyl (R)-3-((TBS)oxy)-2-methylpropanoate from ) improve lipophilicity and stability but may hinder reactivity in crowded synthetic environments .

Physicochemical Properties

While direct experimental data (e.g., melting points, solubility) for the target compound are unavailable, trends can be inferred:

  • Solubility: The chloro-pyrazole moiety increases polarity compared to alkyl-substituted analogs (e.g., 3-methylpyrazole derivatives) but less so than sulfonated or nitro-substituted compounds. This balance may favor solubility in polar aprotic solvents like dichloromethane .
  • Thermal Stability: Chlorine’s moderate EWG effect likely enhances thermal stability relative to nitro-substituted pyrazoles, which are prone to decomposition under heat .

Biological Activity

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative notable for its diverse biological activities. This compound features a chlorine atom on the pyrazole ring and a methyl ester group, which contribute to its reactivity and potential applications in medicinal chemistry and agrochemicals. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

  • Molecular Formula: C₇H₉ClN₂O₂
  • CAS Number: 1005650-86-1
  • Molecular Weight: Approximately 174.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorine atom and ester group can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites of target proteins. This interaction may inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing pyrazole rings often exhibit significant antimicrobial and anticancer properties. Preliminary studies suggest that this compound may have potential as a bioactive molecule in these areas:

  • Antimicrobial Activity: The compound has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Activity: Studies are ongoing to explore its potential as an anticancer agent, particularly through mechanisms involving kinase inhibition, which is crucial in cancer therapy.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoateC₇H₉BrN₂O₂Bromine substitutionSimilar antimicrobial properties
Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoateC₈H₁₁ClN₂O₂Ethyl group instead of methylVariation in solubility and reactivity

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for its potential therapeutic applications:

  • Synthesis and Characterization:
    • The compound is synthesized through the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of potassium carbonate. This method has been optimized for yield and efficiency using microwave-assisted techniques.
  • Biological Evaluations:
    • In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines while maintaining low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
  • Enzyme Inhibition Studies:
    • Preliminary investigations suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression, warranting further exploration into its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated pyrazole precursors and esterification or alkylation steps. For example, coupling 4-chloro-1H-pyrazole with methyl 2-methylpropanoate derivatives under nucleophilic substitution conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Catalysts : Bases like K₂CO₃ or DBU facilitate deprotonation of pyrazole intermediates .
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours to achieve >70% yield .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventDMF↑ Reactivity
CatalystK₂CO₃↑ Substitution
Time18 hoursMaximizes conversion

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-Cl at ~145 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 188.61 for [M+H]⁺) verify molecular weight .
  • X-ray crystallography : Resolves stereochemistry and bond angles in crystalline form .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies recommend:

  • Storage : -20°C in inert atmospheres (e.g., argon) to prevent ester hydrolysis .
  • Light sensitivity : Amber vials mitigate photodegradation of the pyrazole ring .
  • Solubility : Stable in organic solvents (e.g., DMSO, ethanol) but hydrolyzes in aqueous acidic/basic media .

Advanced Research Questions

Q. What reaction mechanisms dominate substitutions at the pyrazole ring, and how do electronic effects influence reactivity?

  • Methodological Answer : The 4-chloro substituent directs electrophilic/nucleophilic attacks:

  • Nucleophilic substitution (SNAr) : Chlorine’s electron-withdrawing effect activates the pyrazole ring for substitutions at C-4. For example, amination with NH₃/EtOH under reflux .
  • Electronic effects : DFT calculations show reduced electron density at C-4, favoring SNAr over SN2 pathways .
    • Data Contradiction : Some studies report competing side reactions (e.g., ester hydrolysis) under strongly basic conditions, requiring pH control .

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer : Potential mechanisms include:

  • Enzyme inhibition : Pyrazole derivatives inhibit kinases (e.g., CDK2) via competitive binding at ATP sites. Assays: Fluorescence polarization or ADP-Glo™ kinase assays .
  • Receptor modulation : Molecular docking predicts interactions with GABAₐ receptors due to structural mimicry of benzodiazepines .
    • Validation : EC₅₀/IC₅₀ values from dose-response curves and crystallographic ligand-protein complexes .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies arise from solvent effects or impurity interference. Strategies include:

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for NMR .
  • Cross-validation : Compare HPLC purity (>95%) with MS and elemental analysis .
  • Reproducibility : Replicate synthesis conditions (e.g., 24-hour reflux in ) to isolate pure intermediates .

Q. What computational methods predict the compound’s reactivity and regioselectivity in novel reactions?

  • Methodological Answer :

  • DFT/Molecular modeling : Gaussian or ORCA software calculates Fukui indices to identify electrophilic/nucleophilic sites .
  • MD simulations : Predict solvation effects on reaction pathways (e.g., DMF vs. THF) .
    • Case Study : Simulations of ester group rotation barriers explain steric hindrance in alkylation reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate
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methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate

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